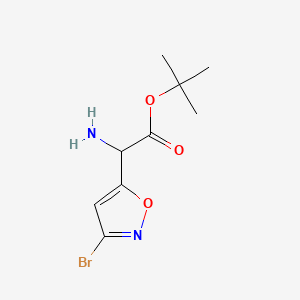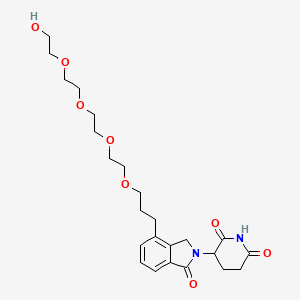
Phthalimidinoglutarimide-C3-O-PEG4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-C3-O-PEG4-OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. These linkers are often used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to connect different ligands, facilitating the targeted degradation of proteins through the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG4-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide moieties. These are then linked through a PEG4 spacer. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the PEG linker.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C3-O-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the targeted degradation of proteins, aiding in the study of protein function and regulation.
Industry: Used in the production of specialized chemicals and materials with specific properties.
Wirkmechanismus
Phthalimidinoglutarimide-C3-O-PEG4-OH exerts its effects by acting as a linker in PROTACs. These molecules work by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG4 spacer in the compound enhances its solubility and bioavailability, making it an effective component in PROTAC design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide-PEG4-MPDM-OH: Another PEG-based linker used in PROTAC synthesis.
PC Mal-PEG4-OH: A photocleavable PEG linker with a maleimide moiety, used in various bioconjugation applications.
Uniqueness
Phthalimidinoglutarimide-C3-O-PEG4-OH is unique due to its specific combination of phthalimide and glutarimide moieties, which provide distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring precise control over protein degradation .
Eigenschaften
Molekularformel |
C24H34N2O8 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H34N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,2,4,6-17H2,(H,25,28,29) |
InChI-Schlüssel |
WFEGFFFLTSUADV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




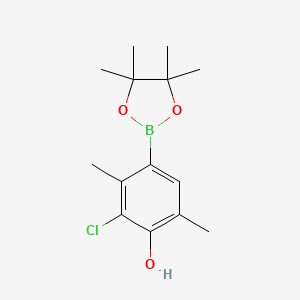
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
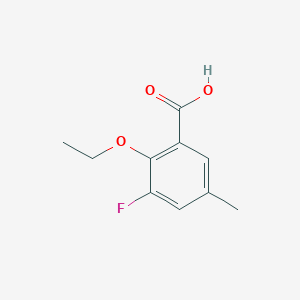
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
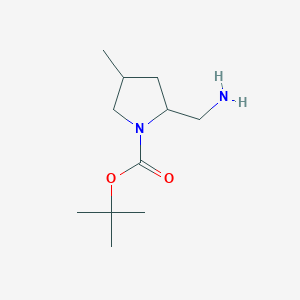
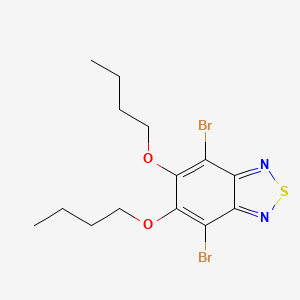
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)


